Antibiotic 273 A2-beta is a semisynthetic antibiotic derived from natural sources, specifically from the fermentation products of the bacterium Streptomyces paulus. It belongs to a class of compounds known for their antibacterial properties, particularly against Gram-positive bacteria. The antibiotic was synthesized through a chemical modification of the parent compound, which enhances its efficacy and stability.
Antibiotic 273 A2-beta is classified as a member of the paldimycin family, which includes other related compounds such as paldimycins A and B. These antibiotics are produced by Streptomyces species, which are well-known for their ability to produce a wide array of bioactive natural products. The classification of Antibiotic 273 A2-beta falls under semisynthetic antibiotics, as it is chemically modified from naturally occurring precursors to improve its pharmacological properties .
The synthesis of Antibiotic 273 A2-beta involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical methods are employed throughout the process to monitor the reaction progress and confirm the structure of the final product.
Antibiotic 273 A2-beta has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. While specific structural diagrams are not provided in the search results, the compound is known to have a unique arrangement that allows it to interact effectively with bacterial targets.
Antibiotic 273 A2-beta participates in various chemical reactions relevant to its function as an antibiotic. These include:
The binding affinity of Antibiotic 273 A2-beta for bacterial ribosomes has been studied, revealing insights into its mechanism of action and effectiveness against resistant strains .
The primary mechanism through which Antibiotic 273 A2-beta exerts its antibacterial effects involves binding to the ribosomal subunits of bacteria. This binding disrupts protein synthesis by inhibiting the translocation of peptidyl-tRNA during translation.
Research indicates that Antibiotic 273 A2-beta specifically targets the 50S ribosomal subunit, preventing proper assembly and function necessary for bacterial growth . This mechanism is crucial in combating infections caused by Gram-positive bacteria.
Antibiotic 273 A2-beta is typically characterized by:
The chemical stability of Antibiotic 273 A2-beta is influenced by environmental factors such as pH and temperature. Its reactivity with biological targets makes it effective against various bacterial strains.
Relevant data on solubility and stability profiles are essential for understanding its application in clinical settings .
Antibiotic 273 A2-beta finds significant use in scientific research and clinical applications:
Antibiotic 273 A2-beta was first isolated during systematic screening of Streptomyces paulus (strain 273) fermentations in the early 1980s. Researchers employed multi-step chromatographic purification involving solvent extraction, silica gel chromatography, and reverse-phase HPLC to separate it from complex metabolite mixtures [1]. The producing organism, S. paulus, belongs to the Actinobacteria phylum—a taxonomic group renowned for its secondary metabolic diversity. Strain 273 was isolated from soil ecosystems, reflecting the ecological niche where nutrient competition drives antibiotic production [6] [7].
Genomic taxonomy confirms S. paulus shares a close evolutionary relationship with other paulomycin producers like Streptomyces albus J1074. Comparative genomics reveals conserved biosynthetic gene clusters (BGCs) across these strains, though regulatory elements differ significantly, explaining variable compound profiles [7]. The strain’s identification was historically confirmed through morphological traits (aerial hyphae formation, spore chain morphology) and chemotaxonomic markers (cell wall amino acids, menaquinones) [6].
Table 1: Taxonomic Classification of Antibiotic 273 A2-beta-Producing Strain
Taxonomic Rank | Classification |
---|---|
Domain | Bacteria |
Phylum | Actinobacteria |
Class | Actinomycetia |
Order | Streptomycetales |
Family | Streptomycetaceae |
Genus | Streptomyces |
Species | S. paulus |
Strain Designation | 273 |
Streptomyces paulus synthesizes Antibiotic 273 A2-beta through a branching pathway originating from the paulomycin scaffold. The paulomycin BGC spans ~42 genes (designated plm1–plm42 or pau1–pau44), encoding enzymes for three core processes: aromatic polyketide assembly, deoxysugar biosynthesis, and post-glycosylational modifications [4] [7]. Key genetic elements include:
Antibiotic 273 A2-beta biosynthesis involves a late-stage enzymatic addition of N-acetyl-L-cysteine (NAC) to paulomycin B. This reaction is mediated by promiscuous acyltransferases that conjugate NAC to the isothiocyanate group of paulic acid via a thioester linkage [1] [3]. Transcriptomic studies confirm that plm30 (a LuxR-family regulator) activates this pathway under phosphate-limited conditions in R5A or MFE media [7].
Table 2: Key Genes in Paulomycin/273 A2-beta Biosynthesis
Gene Locus | Function | Role in 273 A2-beta Synthesis |
---|---|---|
plm8-plm9 | Pyruvate dehydrogenase system | Attaches C2 side-chain to paulomycose |
plm12 | L-Paulomycosyl glycosyltransferase | Transfers modified deoxysugar |
plm18 | D-Allosyl glycosyltransferase | Attaches D-allose moiety |
plm25 | Sulfotransferase | Modifies paulic acid precursor |
plm30 | LuxR-family transcriptional activator | Upregulates BGC expression |
Antibiotic 273 A2-beta belongs to the N-acetyl-L-cysteine (NAC)-adducted paulomycins, a subgroup characterized by covalent NAC conjugation. Structurally, it consists of four domains:
Compared to parent compounds, Antibiotic 273 A2-beta exhibits structural isomerism with 273 A2-alpha, differing in the stereochemistry at C-2″ of the paulomycose unit [3]. Unlike paldimycins (which carry two NAC groups), the 273 A2 series contains one NAC moiety, positioning it intermediately between paulomycins and paldimycins [1]. NMR analyses (COSY, TOCSY, HSQC, HMBC) confirm its identity as a C~38~H~53~N~3~O~20~S~2~ compound (m/z 936.2739 [M+H]⁺), with diagnostic UV maxima at 238/320 nm [3].
Critically, the NAC conjugation enhances molecular stability by preventing spontaneous degradation into inactive paulomenols. However, it reduces anti-Gram-positive activity compared to paulomycin A (MICs increase 4–8-fold against Staphylococcus aureus). Conversely, it shows improved activity against select Gram-negatives (e.g., E. coli TolC mutants) due to enhanced penetration [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7